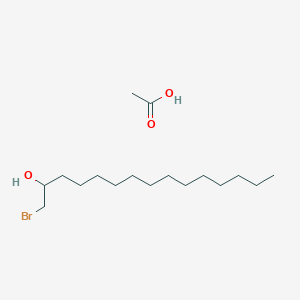
Acetic acid;1-bromopentadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-bromopentadecan-2-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 1-bromopentadecan-2-ol is a brominated alcohol, which means it contains a bromine atom attached to a long carbon chain with a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromopentadecan-2-ol can be achieved through several methods. One common approach involves the bromination of pentadecan-2-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-bromopentadecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of pentadecan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pentadecan-2-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;1-bromopentadecan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetic acid;1-bromopentadecan-2-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-bromopentadecan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Pentadecan-2-ol: Similar structure but without the bromine atom.
Acetic acid;1-chloropentadecan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
Acetic acid;1-bromopentadecan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90012-71-8 |
|---|---|
Fórmula molecular |
C17H35BrO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
acetic acid;1-bromopentadecan-2-ol |
InChI |
InChI=1S/C15H31BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16;1-2(3)4/h15,17H,2-14H2,1H3;1H3,(H,3,4) |
Clave InChI |
TZWSBNFUMKMLOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


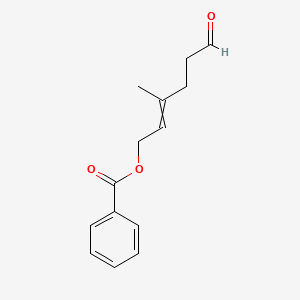

![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
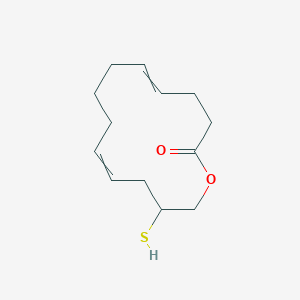

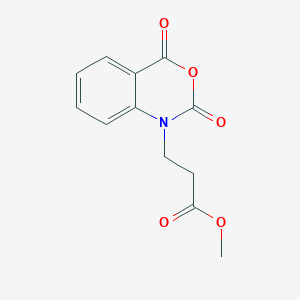

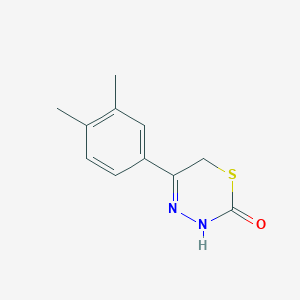

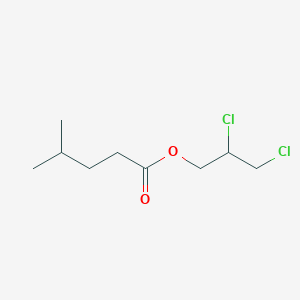
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)

![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)
